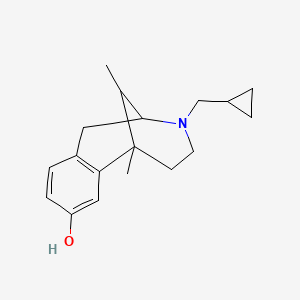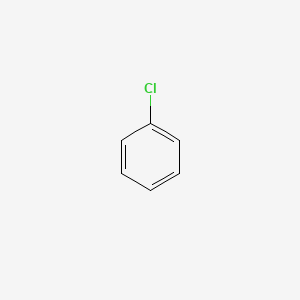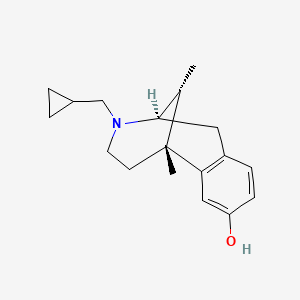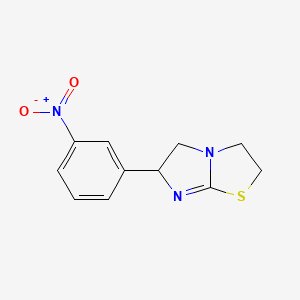
Nitramisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitramisole is an imidazothiazole derivative known for its anthelmintic properties. It has been particularly effective against migrating Strongylus vulgaris larvae in ponies, providing both clinical and radical cures . This compound is characterized by its unique structure, which includes a nitro group attached to an imidazothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitramisole typically involves the cyclization of appropriate precursors to form the imidazothiazole ring. One common method includes the reaction of an amido-nitrile with a suitable reagent under mild conditions, often involving nickel-catalyzed addition followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve high-pressure homogenization and ultrasonication to ensure the formation of nanoemulsions, which are kinetically stable liquid-in-liquid dispersions . These methods help in achieving the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Nitramisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various substituted imidazothiazoles, which can have different biological activities depending on the substituents introduced.
Scientific Research Applications
Nitramisole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its effects on parasitic infections, particularly in veterinary medicine.
Medicine: Investigated for potential use in treating parasitic infections in humans.
Industry: Utilized in the development of new anthelmintic drugs and other pharmaceuticals
Mechanism of Action
The mechanism of action of Nitramisole involves its interaction with the nervous system of parasitic worms. It acts by inhibiting the enzyme fumarate reductase, which is crucial for the energy metabolism of the parasite. This inhibition leads to paralysis and eventual death of the parasite .
Comparison with Similar Compounds
Levamisole: Another imidazothiazole derivative with similar anthelmintic properties.
Pyrantel Pamoate: A tetrahydropyrimidine derivative used as an anthelmintic.
Ivermectin: A macrocyclic lactone with broad-spectrum antiparasitic activity.
Uniqueness: Nitramisole is unique due to its specific structure and the presence of a nitro group, which imparts distinct chemical and biological properties. Its effectiveness against Strongylus vulgaris larvae and its dual action as both a clinical and radical cure set it apart from other anthelmintics .
Properties
CAS No. |
6646-49-7 |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10/h1-3,6,10H,4-5,7H2 |
InChI Key |
RFAYUIIWPKWNKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


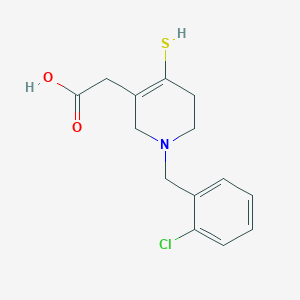
![(NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine](/img/structure/B10858332.png)
![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858347.png)
![[(4E,6Z,10E)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858349.png)
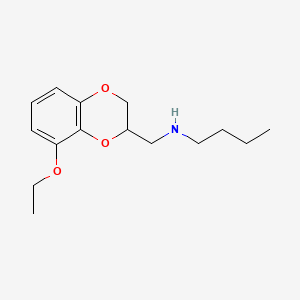
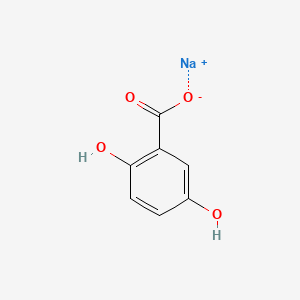
![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)

![5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10858395.png)
